molecular formula C18H17N3O6S B2725949 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 886910-92-5

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2725949
CAS No.: 886910-92-5
M. Wt: 403.41
InChI Key: WKHAIGQUZKKPHX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methanesulfonylphenyl group and at the 2-position with a 3,4-dimethoxybenzamide moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, while the 3,4-dimethoxybenzamide contributes electron-donating methoxy groups. This combination likely influences solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHAIGQUZKKPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Cyclodehydration of Diacylhydrazines

The most widely reported method involves cyclodehydration of a diacylhydrazine intermediate.

Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide

3,4-Dimethoxybenzohydrazide is prepared via hydrazinolysis of methyl 3,4-dimethoxybenzoate:
$$
\text{Methyl 3,4-dimethoxybenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{3,4-Dimethoxybenzohydrazide}
$$
Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 6–8 hours
  • Yield: 85–90%.
Step 2: Formation of Diacylhydrazine

The hydrazide reacts with 4-methanesulfonylbenzoyl chloride to form the diacylhydrazine:
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{4-Methanesulfonylbenzoyl chloride} \xrightarrow{\text{Dichloromethane, RT}} \text{Diacylhydrazine}
$$
Conditions :

  • Base: Triethylamine (2 equiv)
  • Solvent: Dichloromethane
  • Time: 12 hours
  • Yield: 75–80%.
Step 3: Cyclodehydration to 1,3,4-Oxadiazole

Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl₃, reflux}} \text{N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide}
$$
Conditions :

  • Solvent: Toluene
  • Temperature: 110°C, 4–6 hours
  • Yield: 65–70%.

Oxidative Cyclization of Thiosemicarbazides

An alternative route employs oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents:

Step 1: Synthesis of Thiosemicarbazide

3,4-Dimethoxybenzohydrazide reacts with 4-methanesulfonylphenyl isothiocyanate:
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{4-Methanesulfonylphenyl isothiocyanate} \xrightarrow{\text{THF}} \text{Thiosemicarbazide}
$$
Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Time: 24 hours
  • Yield: 70–75%.
Step 2: Oxidative Cyclization

The thiosemicarbazide undergoes cyclization using iodobenzene diacetate (IBD):
$$
\text{Thiosemicarbazide} \xrightarrow{\text{IBD, CH₃CN}} \text{Target Compound}
$$
Conditions :

  • Solvent: Acetonitrile
  • Temperature: 60°C, 3 hours
  • Yield: 60–65%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.28 (s, 3H, SO₂CH₃), 3.87 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 7.05–8.25 (m, 7H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
  • MS (ESI) : m/z 428.1 [M+H]⁺.

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Cyclodehydration (POCl₃) 70 98.5
Oxidative Cyclization 65 97.2

Comparative Analysis of Methods

Parameter Cyclodehydration Oxidative Cyclization
Reaction Time 6 hours 3 hours
Cost of Reagents Moderate High
Scalability Excellent Moderate
Environmental Impact High (POCl₃) Low

Industrial-Scale Considerations

For large-scale synthesis, the cyclodehydration route is preferred due to:

  • Cost-Effectiveness : POCl₃ is cheaper than hypervalent iodine reagents.
  • Solvent Recovery : Toluene can be recycled via distillation.
  • Throughput : Batch processing achieves >95% conversion.

Challenges and Solutions

  • Challenge : Hydrolysis of POCl₃ generates HCl, requiring neutralization.
    Solution : Use scavengers like urea or aqueous NaHCO₃ wash.
  • Challenge : Low solubility of diacylhydrazine in toluene.
    Solution : Switch to dimethylformamide (DMF) as a co-solvent.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized via routes similar to (using 3,4-dimethoxybenzoic acid and mesylphenyl-substituted hydrazide intermediates) .
  • Therapeutic Potential: Structural analogs suggest applications in oncology () and enzyme modulation (–8). The target compound’s balanced polarity and substituent synergy make it a candidate for further in vitro screening .

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : Known for its stability and diverse biological activities.
  • Methanesulfonyl Group : Enhances solubility and reactivity.
  • Dimethoxybenzamide Core : Imparts unique chemical properties.

These features contribute to the compound's potential as a therapeutic agent in various biomedical applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the methanesulfonyl group.
  • Functionalization of the benzamide core.

Each step requires specific reagents and conditions to ensure high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
  • IC50 Values : Some derivatives demonstrate IC50 values ranging from 0.020.02 to 0.08μmol mL0.08\,\mu \text{mol mL}, comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential:

  • DPPH Radical Scavenging Assay : Exhibited moderate radical-scavenging activity compared to ascorbic acid at concentrations of 100μg mL100\,\mu \text{g mL} .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or survival.
  • DNA Binding : Potential binding affinity to DNA could disrupt replication processes in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their mechanisms:

StudyCompoundActivityFindings
4-Methoxy derivativesAnticancerIC50 values between 0.020.02 - 0.08μmol mL0.08\,\mu \text{mol mL}
Benzoxathiazine derivativesAntioxidantModerate DPPH scavenging activity
Oxadiazole derivativesAntibacterial/AntitumorEnhanced solubility and reactivity attributed to methanesulfonyl group

Q & A

Q. Optimization :

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • pH : Neutral to slightly basic conditions (pH 7–8) improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Q. Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions, methanesulfonylphenyl integration) .
  • IR spectroscopy : Peaks at ~1670 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (sulfonyl S=O) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C19_{19}H18_{18}N3_3O6_6S: 416.09) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Q. Approach :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to minimize variability in IC50_{50} values .
  • Cell line validation : Ensure cell lines (e.g., HeLa, MCF-7) are authenticated via STR profiling to rule out cross-contamination .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) to normalize data .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Re-testing under CLSI guidelines with ATCC reference strains improves reproducibility .

Advanced: What computational strategies are employed to predict binding modes with biological targets?

Q. Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, tubulin). Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the methanesulfonyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD plots (<2 Å indicate stable binding) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing methanesulfonyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Basic: What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Q. Protocols :

  • MTT assay : Screen against cancer cell lines (e.g., A549, HepG2) at 24–72 hours. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Apoptosis detection : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic populations .
  • Cell cycle analysis : PI staining post-fixation to identify G1/S or G2/M arrest .

Advanced: How does the methanesulfonyl group influence pharmacokinetic properties compared to halogenated analogs?

Q. Comparative analysis :

Property Methanesulfonyl derivative 4-Chlorophenyl analog
LogP 2.1 (moderate lipophilicity)3.4 (higher lipophilicity)
Solubility (µg/mL) 12.5 (PBS, pH 7.4)4.8
Metabolic stability t1/2_{1/2}: 45 min (human liver microsomes)t1/2_{1/2}: 22 min

The methanesulfonyl group enhances aqueous solubility and reduces CYP3A4-mediated metabolism, improving oral bioavailability .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Q. Solutions :

  • Storage conditions : Lyophilize and store at -80°C under argon to prevent radical-mediated degradation .
  • Antioxidants : Add 0.01% w/v ascorbic acid to aqueous formulations .
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV/oxygen .

Degradation markers : Monitor via HPLC for peaks corresponding to sulfone oxidation products (retention time shifts ≥2 minutes) .

Basic: How is structure-activity relationship (SAR) studied for this compound?

Q. SAR design :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) .
  • Biological testing : Compare IC50_{50} values across analogs (see table below).
Analog IC50_{50} (µM, MCF-7) Key Feature
3,4-Dimethoxybenzamide 8.2Baseline activity
3-Ethoxy-4-methoxybenzamide 12.7Reduced potency
3,4-Dichlorobenzamide 5.9Enhanced cytotoxicity

The 3,4-dimethoxy configuration balances solubility and target affinity, while halogens improve membrane permeability .

Advanced: How are conflicting spectral data (e.g., NMR splitting patterns) resolved?

Q. Troubleshooting :

  • Variable temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting (e.g., coalescence of diastereotopic protons) .
  • 2D-COSY/HMBC : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Deuterated solvent screening : Test in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .

Basic: What enzymatic targets are hypothesized for this compound, and how are they validated?

Q. Target hypotheses :

  • COX-2 inhibition : Predicted via docking; validate with prostaglandin E2_2 ELISA in LPS-induced macrophages .
  • Tubulin polymerization : Assess via turbidity assay (350 nm) using porcine tubulin. IC50_{50} <10 µM suggests antimitotic activity .

Validation : Use siRNA knockdown of target genes (e.g., PTGS2 for COX-2) to confirm phenotype rescue .

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